molecular formula C19H16N4O2S B357556 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 903856-16-6

2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B357556
CAS No.: 903856-16-6
M. Wt: 364.4g/mol
InChI Key: ZRNVHUPXOWRUJS-UHFFFAOYSA-N
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Description

2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the phenyl and thiophene groups. The piperazine moiety is then incorporated through nucleophilic substitution reactions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides under acidic conditions.

    Phenyl Group Introduction: The phenyl group is often introduced through a Friedel-Crafts acylation reaction.

    Thiophene Group Addition: The thiophene moiety can be added using a palladium-catalyzed cross-coupling reaction.

    Piperazine Incorporation: The final step involves the nucleophilic substitution of the piperazine ring with the thiophene-2-carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of multiple functional groups allows for diverse biological activity.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carboxamide
  • 2-Phenyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
  • 2-Phenyl-5-(4-(pyridine-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Uniqueness

The uniqueness of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile lies in its combination of the oxazole, phenyl, thiophene, and piperazine moieties. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.

Properties

IUPAC Name

2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c20-13-15-19(25-17(21-15)14-5-2-1-3-6-14)23-10-8-22(9-11-23)18(24)16-7-4-12-26-16/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNVHUPXOWRUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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